

# MMT3-72-M2: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **MMT3-72-M2**, an active metabolite of the Janus kinase (JAK) inhibitor MMT3-72. The information presented herein is intended to assist researchers in evaluating the potential for on- and off-target effects in experimental designs and drug development programs.

#### Introduction to MMT3-72-M2

MMT3-72-M2 is a potent inhibitor of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial for cytokine signaling pathways that regulate inflammation and immunity. Specifically, MMT3-72-M2 demonstrates high affinity for JAK1, JAK2, and TYK2, with a lower inhibitory activity towards JAK3.[1] The parent compound, MMT3-72, is designed for localized activation in the gastrointestinal tract, releasing the active metabolite MMT3-72-M2.[2] Understanding the broader kinase selectivity is critical for predicting potential therapeutic applications and identifying any liabilities associated with off-target kinase inhibition.

## **Quantitative Analysis of Kinase Inhibition**

The inhibitory activity of MMT3-72-M2 has been quantified against the members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| JAK1          | 10.8      |
| JAK2          | 26.3      |
| TYK2          | 91.6      |
| JAK3          | 328.7     |

Data sourced from MedchemExpress.[1]

## **Cross-reactivity with Other Kinase Families**

Comprehensive kinome-wide screening data for **MMT3-72-M2** is not publicly available at this time. However, MMT3-72 was designed based on the scaffold of fedratinib, a known JAK2-selective inhibitor.[2] Therefore, the selectivity profile of fedratinib can serve as a valuable surrogate for predicting the potential cross-reactivity of **MMT3-72-M2** with other kinase families.

Kinome scan data for fedratinib reveals a high degree of selectivity for JAK2.[3][4] The primary off-target kinases identified within a 10-fold IC50 range of JAK2 are Fms-like tyrosine kinase 3 (FLT3) and Ret proto-oncogene (Ret).[4]

| Kinase Target | IC50 (nM) | Fold-Selectivity vs. JAK2 |
|---------------|-----------|---------------------------|
| JAK2          | ~3        | 1x                        |
| FLT3          | 15        | 5x                        |
| Ret           | 48        | 16x                       |
| JAK1          | >100      | >35x                      |
| JAK3          | >300      | >100x                     |
| TYK2          | >300      | >100x                     |

Data for fedratinib, the parent scaffold of the class of compounds to which MMT3-72 belongs. [3][4]



Fedratinib also exhibits inhibitory activity against the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD4, with an IC50 of approximately 130 nM.[4]

## **Signaling Pathway Context**

The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of **MMT3-72-M2**, and indicates potential points of off-target interaction based on the fedratinib cross-reactivity profile.



Click to download full resolution via product page

Caption: JAK-STAT pathway with MMT3-72-M2 inhibition and potential off-targets.

## **Experimental Protocols**

The determination of kinase inhibition and cross-reactivity is typically performed using in vitro kinase assays. The following is a generalized workflow for such an experiment.





Click to download full resolution via product page

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Biochemical Kinase Assay (Generalized Protocol):

- Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer. The test compound, MMT3-72-M2, is serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, its specific substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of a mixture of the components.
- Inhibitor Addition: The serially diluted MMT3-72-M2 is added to the reaction wells. Control
  wells contain the vehicle (e.g., DMSO) without the inhibitor.



- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
  - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
  - Fluorescence-based assays: Using antibodies or other reagents that specifically bind to the phosphorylated substrate, often involving techniques like FRET (Fluorescence Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET).
- Data Analysis: The signal from each well is measured, and the percent inhibition for each
  concentration of MMT3-72-M2 is calculated relative to the control wells. The data is then
  plotted on a dose-response curve, and the IC50 value is determined using non-linear
  regression analysis.

### Conclusion

MMT3-72-M2 is a potent inhibitor of the JAK family, with the highest activity against JAK1 and JAK2. Based on the cross-reactivity profile of the structurally related compound fedratinib, MMT3-72-M2 is expected to have a favorable selectivity profile with potential off-target activity against FLT3 and Ret kinases. Researchers utilizing MMT3-72-M2 should consider these potential off-target effects in their experimental design and interpretation of results. Further kinome-wide screening of MMT3-72-M2 is warranted to definitively establish its comprehensive selectivity profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. researchgate.net [researchgate.net]
- 3. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fedratinib in 2025 and beyond: indications and future applications | Blood Advances |
   American Society of Hematology [ashpublications.org]
- To cite this document: BenchChem. [MMT3-72-M2: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12368097#cross-reactivity-of-mmt3-72-m2-with-other-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com